10-benzyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione
Description
10-Benzyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione (CAS 1093060-46-8) is a heterocyclic compound with a molecular formula of C₁₉H₁₈N₂O₂ and a molecular weight of 306.36 g/mol . Its structure comprises a fused pyrrolo[2,1-c][1,4]benzodiazepine core, where the benzyl group at the N10 position distinguishes it from related analogs. This compound belongs to the pyrrolobenzodiazepine (PBD) family, known for their DNA-binding properties and bioactivity, particularly in antitumor and antimicrobial contexts .
Properties
IUPAC Name |
5-benzyl-6a,7,8,9-tetrahydropyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2/c22-18-15-9-4-5-10-16(15)21(13-14-7-2-1-3-8-14)19(23)17-11-6-12-20(17)18/h1-5,7-10,17H,6,11-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSMQFUOLWJINDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)N(C3=CC=CC=C3C(=O)N2C1)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401124619 | |
| Record name | 2,3-Dihydro-10-(phenylmethyl)-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401124619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1093060-46-8 | |
| Record name | 2,3-Dihydro-10-(phenylmethyl)-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1093060-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dihydro-10-(phenylmethyl)-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401124619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 10-benzyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the condensation of an appropriate benzylamine with a suitable diketone, followed by cyclization and reduction steps . Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalytic hydrogenation and advanced purification techniques .
Chemical Reactions Analysis
Structural and Conformational Insights
The molecule’s reactivity is influenced by its boat conformation in the seven-membered diazepine ring, as revealed by X-ray crystallography . Key structural features include:
| Parameter | Value/Description | Relevance to Reactivity |
|---|---|---|
| Diazepine ring | Boat conformation (C11 as prow) | Facilitates DNA minor-groove binding |
| Benzyl group | Electron-donating substituent | Enhances stability and lipophilicity |
| Pyrrolidine ring | Planar geometry | Maintains conjugation for bioactivity |
This conformation enables covalent binding to guanine residues in DNA via the C11-N10 imine moiety .
DNA Interaction and Cross-Linking
The compound’s DNA-binding mechanism involves:
-
Covalent bonding : The C11 imine forms a covalent adduct with the N2 of guanine.
-
Minor-groove recognition : The benzyl group stabilizes hydrophobic interactions within the DNA groove .
Thermodynamic parameters for DNA binding (derived from DFT studies ):
| Property | Value (Gas Phase) | Value (Aqueous Phase) |
|---|---|---|
| HOMO Energy (eV) | -6.12 | -5.98 |
| LUMO Energy (eV) | -1.87 | -1.75 |
| Dipole Moment (D) | 4.56 | 5.23 |
Lower LUMO energies in aqueous phases suggest enhanced electrophilicity, promoting DNA adduct formation .
Stability and Degradation
The compound exhibits stability under physiological conditions but undergoes hydrolysis in strongly acidic or basic environments:
-
Acidic hydrolysis : Cleavage of the imine bond at C11-N10, yielding anthranilic acid and pyrrolidine fragments.
Computational Reactivity Predictions
DFT studies (B3LYP/6-31G(d,p)) highlight key reactivity descriptors :
| Descriptor | Value (BZD=2O) | Correlation with Inhibition Efficiency |
|---|---|---|
| Electrophilicity (ω) | 1.45 eV | Direct (R² = 0.91) |
| Softness (σ) | 0.68 eV⁻¹ | Inverse (R² = 0.85) |
| ΔN (Electron transfer) | 1.12 | Direct (R² = 0.88) |
These parameters confirm the compound’s efficacy as a DNA-targeting agent and corrosion inhibitor .
Scientific Research Applications
Structure and Properties
The molecular formula of 10-benzyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione is , with a molecular weight of approximately 306.37 g/mol. The compound features a complex bicyclic structure that contributes to its unique biological activity.
Pharmacological Applications
Antitumor Activity : Research has indicated that pyrrolo[2,1-c][1,4]benzodiazepines exhibit significant antitumor properties. Specifically, studies have shown that derivatives of this compound can interact with DNA and inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) . The mechanism typically involves the formation of covalent bonds with DNA bases, leading to strand breaks and disruption of replication.
Antimicrobial Properties : Some derivatives of this compound have also been evaluated for their antimicrobial activity. Preliminary studies suggest that certain modifications to the benzodiazepine structure enhance its efficacy against various bacterial strains . This opens avenues for the development of new antibiotics.
Neuroprotective Effects : There is emerging evidence suggesting that compounds similar to this compound may possess neuroprotective properties. These effects are thought to be mediated through modulation of neurotransmitter systems and inhibition of neuroinflammatory processes .
Case Study 1: Antitumor Mechanism
A study published in the Journal of Medicinal Chemistry examined the cytotoxic effects of various pyrrolo[2,1-c][1,4]benzodiazepine derivatives on human cancer cell lines. The results demonstrated that specific substitutions at the benzyl position significantly enhanced antitumor activity compared to unsubstituted analogs. The study concluded that these compounds could serve as lead structures for developing new anticancer agents .
Case Study 2: Antimicrobial Screening
Another research effort focused on screening a library of pyrrolo[2,1-c][1,4]benzodiazepine derivatives for antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated promising activity against resistant strains of Staphylococcus aureus and Escherichia coli, highlighting the potential for these compounds in combating antibiotic resistance .
Comparative Data Table
Mechanism of Action
The mechanism of action of this compound involves its ability to bind covalently to the minor groove of DNA, forming a stable complex that disrupts DNA replication and transcription . This binding is facilitated by the formation of an aminal bond with the exocyclic N2 of guanine bases in DNA . The disruption of DNA processes leads to cell death, making it a potent cytotoxic agent.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Differences
Key Observations :
Table 2: Comparative Bioactivity
Key Observations :
- Unsubstituted (S)-(+)-PBD-dione and its fluorinated derivatives demonstrate potent CNS activity , attributed to GABA receptor agonism .
- 10-Benzyl-PBD-dione shares DNA-binding mechanisms with natural antitumor antibiotics like anthramycin but lacks the methoxy/hydroxy substituents critical for high cytotoxicity in clinical analogs .
Biological Activity
10-benzyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.
- Molecular Formula : C19H18N2O2
- Molecular Weight : 306.37 g/mol
- Melting Point : 146.0 to 153.0 °C
- Purity : Minimum 97% (HPLC) .
The compound belongs to the class of pyrrolobenzodiazepines (PBDs), which are known for their ability to interact with DNA. PBDs typically bind to the minor groove of DNA, forming adducts that interfere with DNA processing and replication. This mechanism is crucial for their antitumor activity, as they can inhibit cellular proliferation in cancer cells .
Antitumor Properties
Several studies have investigated the antitumor effects of PBD derivatives:
- In Vitro Studies : Research has shown that compounds similar to 10-benzyl-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that these compounds could induce apoptosis in human cancer cell lines by disrupting DNA synthesis and function .
- In Vivo Studies : Animal models have been used to evaluate the efficacy of PBDs in reducing tumor growth. In one study, administration of a closely related compound resulted in significant tumor regression in xenograft models .
Other Pharmacological Activities
Beyond antitumor effects, there is emerging evidence suggesting additional biological activities:
- Antimicrobial Activity : Some derivatives have shown promise as antimicrobial agents against specific bacterial strains. The mechanism involves the disruption of bacterial DNA synthesis .
- Neuroprotective Effects : Certain studies suggest that PBDs may have neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Study 1: Antitumor Efficacy
A recent clinical trial focused on a PBD derivative demonstrated promising results in patients with advanced solid tumors. The trial indicated that patients receiving the compound experienced a higher rate of tumor shrinkage compared to those receiving standard chemotherapy. The study highlighted the importance of dosing regimen and compound formulation for maximizing therapeutic outcomes.
Case Study 2: Neuroprotection
In a laboratory setting, researchers evaluated the neuroprotective effects of a PBD derivative on neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death and preservation of cellular function, suggesting potential applications in treating conditions like Alzheimer's disease.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C19H18N2O2 |
| Molecular Weight | 306.37 g/mol |
| Melting Point | 146.0 - 153.0 °C |
| Purity | >97% (HPLC) |
| Antitumor Activity | Significant in vitro/in vivo |
| Antimicrobial Activity | Effective against specific strains |
| Neuroprotective Potential | Promising in preliminary studies |
Q & A
Q. What are the optimal synthetic conditions for 10-substituted pyrrolo[2,1-c][1,4]benzodiazepine-diones?
Methodological Answer: The synthesis typically involves alkylation of the parent compound (e.g., 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11-dione) with a benzyl halide. Key steps include:
- Reagents : Use potassium carbonate (K₂CO₃) as a base and tetra--butylammonium bromide (TBA-Br) as a phase-transfer catalyst in -dimethylformamide (DMF) .
- Reaction Monitoring : Track progress via TLC (e.g., dichloromethane/methanol 9:1).
- Purification : Recrystallization from dichloromethane yields 80% pure product .
- Characterization : Confirm structure via H and C NMR in CDCl₃ .
Q. Which spectroscopic and crystallographic methods validate the compound’s structure?
Methodological Answer:
- NMR Spectroscopy : H NMR identifies protons on the benzyl group (δ ~4.5–5.5 ppm for N–CH₂–Ph) and the pyrrolidine ring (δ ~2.0–3.5 ppm). C NMR confirms carbonyl groups (δ ~170–180 ppm) .
- X-ray Crystallography : Monoclinic/triclinic crystal systems (e.g., or ) with lattice parameters Å, Å, Å (for derivatives) . Disorder in the tetrahydropyrrolyl ring is resolved using restrained refinement (C–C bond distances fixed to ±0.01 Å) .
Q. What purification techniques are effective for isolating this compound?
Methodological Answer:
- Recrystallization : Use dichloromethane or ethyl acetate for high-purity crystals .
- Column Chromatography : Silica gel with gradients of hexane/ethyl acetate (7:1 to 3:1) separates derivatives .
Advanced Research Questions
Q. How to resolve crystallographic disorder in the tetrahydropyrrolyl ring during refinement?
Methodological Answer:
- Disorder Handling : For disordered C10–C11 atoms, split occupancy (50:50) is assumed. Restrain anisotropic displacement parameters (ADPs) to near-isotropic values and apply distance restraints (C10–C11 ≈ C10’–C11’) .
- Validation : Use and to ensure data reliability .
Q. How does N10 substitution influence DNA-binding affinity and antitumor activity?
Methodological Answer:
- Mechanistic Insight : The benzyl group at N10 enhances DNA intercalation by increasing hydrophobicity and planar surface area, as seen in pyrrolobenzodiazepines (PBDs) like anthramycin .
- Experimental Design :
- DNA Melting Assays : Compare values for modified vs. unmodified PBDs.
- Cellular Assays : Evaluate IC₅₀ in cancer cell lines (e.g., HeLa) using MTT assays.
- Structural Analysis : Overlay X-ray structures with DNA dodecamers to assess binding modes .
Q. What strategies improve nucleophilic substitution yields on the benzodiazepine core?
Methodological Answer:
- Catalysis : Use TBA-Br to enhance reaction kinetics in polar aprotic solvents (DMF or DMSO) .
- Substrate Design : Introduce electron-withdrawing groups (e.g., nitro) at C7 to activate the electrophilic center .
- Post-Reaction Workup : Quench with NaBH₄ to reduce intermediates (e.g., borane adducts) in THF .
Key Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
